molecular formula C6H12Cl2N4 B2524738 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride CAS No. 1992996-05-0

3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride

Cat. No.: B2524738
CAS No.: 1992996-05-0
M. Wt: 211.09
InChI Key: NPOSBOGJDAGSFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride typically involves the reaction of azetidine derivatives with triazole precursors under controlled conditions. One common method includes the cyclization of azetidine with a triazole ring in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazole compounds .

Scientific Research Applications

3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings in its structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C7H11N3 • 2HCl
  • Molecular Weight : 195.15 g/mol
  • CAS Number : 1361115-19-6

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. The compound 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole has been evaluated for its cytotoxic effects against various human cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)1.5EGFR inhibition and apoptosis induction
MCF-7 (Breast Cancer)0.33PARP-1 inhibition leading to apoptosis
HeLa (Cervical Cancer)2.0Induction of oxidative stress and apoptosis

The compound's ability to inhibit key molecular targets such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1) is crucial for its anticancer efficacy .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. Research indicates that triazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism appears to involve interference with the bacterial metabolism and cell division processes .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound inhibits EGFR signaling pathways, which are often overactive in various cancers.
  • PARP Inhibition : By inhibiting PARP, the compound induces DNA damage accumulation in cancer cells, leading to apoptosis.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to the cytotoxic effects observed in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 cells through EGFR pathway inhibition.
  • Breast Cancer Research : Another investigation showed that MCF-7 cells treated with the compound exhibited increased apoptotic markers compared to control groups, confirming its role as a PARP inhibitor.
  • Antibacterial Efficacy : A series of experiments conducted on various bacterial strains indicated that the compound effectively inhibited growth at relatively low concentrations, suggesting its potential as a new antibacterial agent.

Properties

IUPAC Name

3-(azetidin-3-yl)-4-methyl-1,2,4-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-10-4-8-9-6(10)5-2-7-3-5;;/h4-5,7H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOSBOGJDAGSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992996-05-0
Record name 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride; 95%
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